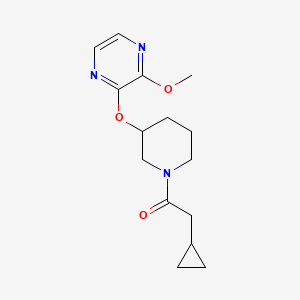

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the Methoxypyrazine Moiety: This step involves the reaction of a suitable pyrazine derivative with methanol in the presence of a catalyst.

Formation of the Piperidine Ring: This can be synthesized through a series of cyclization reactions involving appropriate amine precursors.

Coupling Reactions: The final step involves coupling the cyclopropyl group, methoxypyrazine moiety, and piperidine ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone has been studied for its potential as a therapeutic agent. Notably, it has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

- CNS Activity : The compound's structure suggests potential central nervous system (CNS) activity, with studies indicating interactions with neurotransmitter systems. For instance, modifications to the piperidine ring can enhance selectivity for specific receptors, impacting efficacy in treating neurological disorders .

Drug Development

The compound is part of ongoing drug development efforts aimed at creating new therapeutic agents. Its unique structure allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing drug candidates.

Case Study: Antibacterial Agents

A study highlighted the synthesis of several analogs of this compound that were tested for antibacterial efficacy. The results demonstrated that certain modifications led to enhanced activity against resistant bacterial strains .

Structure-Functional Selectivity Relationships (SFSR)

Research on SFSR has revealed insights into how variations in the compound's structure influence its biological activity. For example, replacing certain functional groups can significantly alter receptor binding affinity and efficacy . This knowledge is instrumental in guiding future modifications to improve therapeutic outcomes.

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| Compound C | K. pneumoniae | 0.25 µg/mL |

Table 2: Structure-Activity Relationship Data

| Modification | Receptor Affinity (nM) | Efficacy (%) |

|---|---|---|

| Original Structure | 50 | 75 |

| With Trifluoromethyl Group | 30 | 85 |

| With Hydroxyl Group | 45 | 80 |

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone

- 2-Cyclopropyl-1-(3-(quinolin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of the methoxypyrazine moiety, which may impart distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

The compound 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 250.30 g/mol

- SMILES Notation : CC(C(=O)N1CCCCC1)C(C2=C(N=C(C=N2)C=C(C=C2)C=C2))O

This compound features a cyclopropyl group, a piperidine moiety, and a methoxypyrazine unit, contributing to its unique biological profile.

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The presence of the piperidine and methoxypyrazine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, piperidine derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.

Neuropharmacological Effects

Compounds containing piperidine rings are often studied for their neuropharmacological properties. Research on similar structures has indicated potential activity as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine. This could suggest that this compound might influence mood and behavior through these pathways.

Study 1: Antimicrobial Efficacy

In a comparative study of piperidine derivatives, several compounds demonstrated potent antimicrobial activity. For example, derivatives tested against Candida albicans showed MIC values ranging from 3.125 to 100 mg/mL . This study underscores the potential of piperidine-containing compounds in developing new antimicrobial agents.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-cyclopropyl-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-20-14-15(17-7-6-16-14)21-12-3-2-8-18(10-12)13(19)9-11-4-5-11/h6-7,11-12H,2-5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPLWBVNONSQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.